5-(4-Ethylphenyl)-3-fluorophenol
Overview
Description
5-(4-Ethylphenyl)-3-fluorophenol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boron reagents as coupling partners . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 5-(4-Ethylphenyl)-3-fluorobenzaldehyde or 5-(4-Ethylphenyl)-3-fluorobenzophenone.
Reduction: Formation of 5-(4-Ethylphenyl)-3-fluorocyclohexanol.
Substitution: Formation of 5-(4-Ethylphenyl)-3-aminophenol or 5-(4-Ethylphenyl)-3-thiolphenol.
Scientific Research Applications
5-(4-Ethylphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A related compound with similar structural features but lacking the fluorine atom.
3-Fluorophenol: Similar to 5-(4-Ethylphenyl)-3-fluorophenol but without the ethyl group.
4-Ethylphenylboronic acid: Used in Suzuki–Miyaura coupling reactions to introduce the 4-ethylphenyl group.
Uniqueness
This compound is unique due to the combination of the ethyl group, fluorine atom, and hydroxyl group on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-fluorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHZNFXQNKCQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684128 | |
Record name | 4'-Ethyl-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-75-9 | |
Record name | [1,1′-Biphenyl]-3-ol, 4′-ethyl-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261978-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethyl-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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